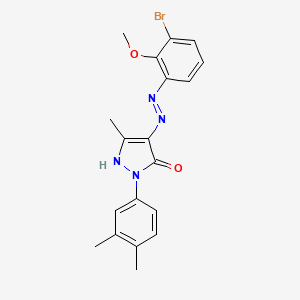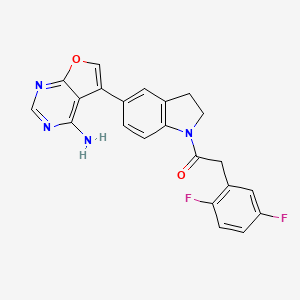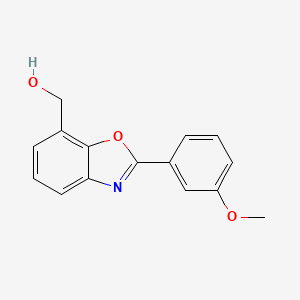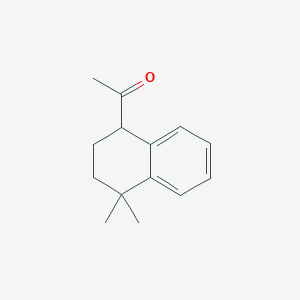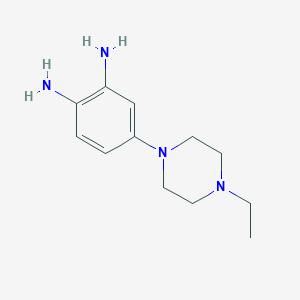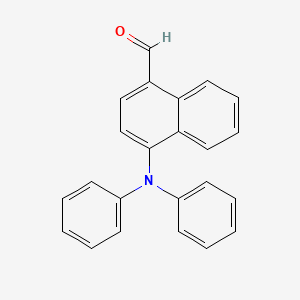![molecular formula C9H9BrN4 B8552502 8-bromo-6-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B8552502.png)
8-bromo-6-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-bromo-6-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a bromine atom at the 8th position, a cyclopropyl group at the 6th position, and an amine group at the 2nd position of the triazolopyridine ring. It has garnered interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities.
Preparation Methods
The synthesis of 8-bromo-6-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine can be achieved through various synthetic routes. One notable method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The reaction conditions typically include temperatures ranging from 140°C to 180°C, with reaction times varying from 40 minutes to 3 hours .
Chemical Reactions Analysis
8-bromo-6-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Condensation Reactions: The compound can participate in condensation reactions to form more complex structures.
Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for oxidation and reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-bromo-6-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its biological activities.
Pharmaceutical Chemistry: It is used in the development of new drugs for the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Material Sciences: The compound has applications in material sciences due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 8-bromo-6-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of JAK1 and JAK2 by binding to their active sites, thereby preventing their phosphorylation and subsequent activation of downstream signaling pathways . This inhibition can lead to the suppression of inflammatory responses and cell proliferation.
Comparison with Similar Compounds
8-bromo-6-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine can be compared with other triazolopyridine derivatives, such as:
8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine: This compound has a methyl group instead of a cyclopropyl group at the 6th position, which may result in different biological activities and chemical properties.
6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine: This compound lacks the cyclopropyl group, which may affect its interaction with molecular targets and its overall biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H9BrN4 |
|---|---|
Molecular Weight |
253.10 g/mol |
IUPAC Name |
8-bromo-6-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
InChI |
InChI=1S/C9H9BrN4/c10-7-3-6(5-1-2-5)4-14-8(7)12-9(11)13-14/h3-5H,1-2H2,(H2,11,13) |
InChI Key |
ZZIFMQWKYHWANR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN3C(=NC(=N3)N)C(=C2)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
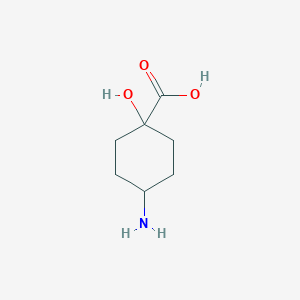
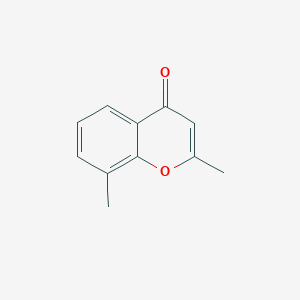
![12-[(2-Methylacryloyl)amino]dodecanoic acid](/img/structure/B8552445.png)
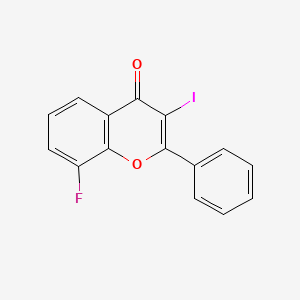
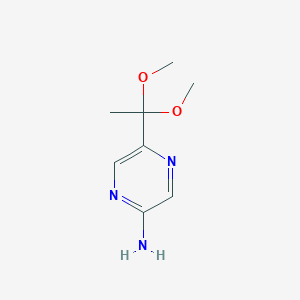
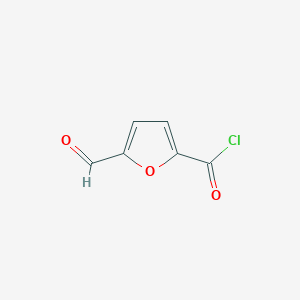

![2-[(pyridin-3-yl)amino]ethan-1-ol](/img/structure/B8552481.png)
